![molecular formula C15H16N4O2S2 B2430343 N-[5-(乙硫基)-1,3,4-噻二唑-2-基]-5-氧代-1-苯基吡咯烷-3-甲酰胺 CAS No. 893942-20-6](/img/structure/B2430343.png)
N-[5-(乙硫基)-1,3,4-噻二唑-2-基]-5-氧代-1-苯基吡咯烷-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is an intriguing compound with a complex structure. Known for its potential applications in various scientific fields, it garners significant interest due to its unique molecular configuration. This compound, featuring a combination of nitrogen, sulfur, and oxygen atoms, plays a vital role in diverse chemical reactions and applications.
科学研究应用
Chemistry
Biology
The compound’s biological activity is explored in vitro and in vivo, studying its interactions with cellular components and potential as a biochemical probe.
Medicine
Investigations include its role as a potential pharmaceutical intermediate, focusing on its interaction with biological targets and therapeutic potential.
Industry
Applications extend to the development of materials with specialized properties, including polymers and coatings that benefit from its chemical stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide involves multi-step procedures. Typically, the process starts with the preparation of the thiadiazole ring through the reaction of hydrazine derivatives with carbon disulfide. The subsequent formation of the pyrrolidine ring involves cyclization reactions, facilitated by reagents like acylating agents under controlled conditions.
Industrial Production Methods
For industrial-scale production, the synthesis protocols are optimized to enhance yield and purity. Key steps include careful monitoring of reaction temperatures, solvent selection to maximize efficiency, and employing catalysts to expedite reaction rates while minimizing by-products. Advanced purification techniques, such as recrystallization and chromatography, ensure high-quality end products suitable for further applications.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur-containing thiadiazole ring.
Reduction: The carbonyl group in the pyrrolidine ring is susceptible to reduction.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the compound’s structure.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reactions: Commonly involve reagents like alkyl halides or amines under conditions like reflux or microwave irradiation.
Major Products
The products formed vary based on the type of reaction. Oxidation often leads to sulfoxides or sulfones, reduction yields alcohols or amines, and substitution results in diversified derivatives depending on the reacting agents.
作用机制
The compound interacts with biological targets by binding to specific proteins or receptors, influencing molecular pathways critical for cellular functions. Its effects often involve modulation of enzyme activity or disruption of molecular interactions necessary for disease progression.
相似化合物的比较
When compared to other thiadiazole-containing compounds, N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide exhibits unique reactivity patterns and biological interactions. This is attributed to the distinct spatial arrangement and electronic distribution within its structure.
List of Similar Compounds
2-Amino-1,3,4-thiadiazole
1,3,4-Thiadiazole-5-thiol
5-Phenyl-1,3,4-thiadiazole-2-thiol
These compounds, while structurally related, differ in their functional groups and overall reactivity, highlighting the distinctive characteristics of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide.
Does this help? What else do you need?
属性
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S2/c1-2-22-15-18-17-14(23-15)16-13(21)10-8-12(20)19(9-10)11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRUZHUOFUNJNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
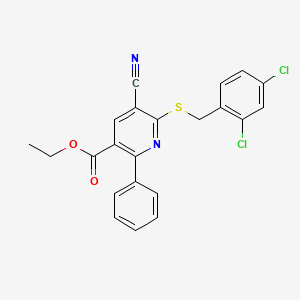
![5-methyl-3-[(pentanoyloxy)imino]-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2430261.png)
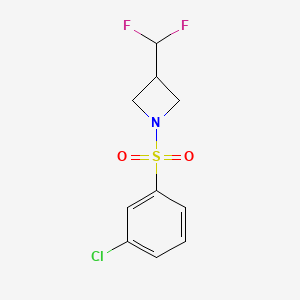
![Ethyl 4-[(2-chlorophenyl)(morpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2430263.png)
![N-(1,3-benzothiazol-2-yl)-2-({5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2430267.png)
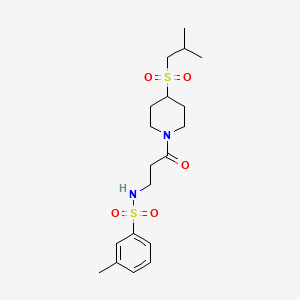
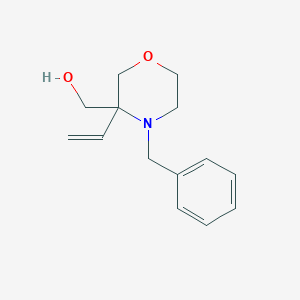

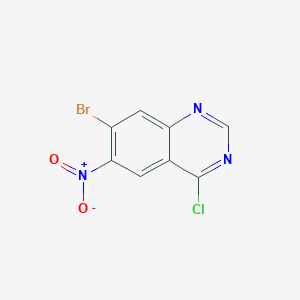
![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2430275.png)
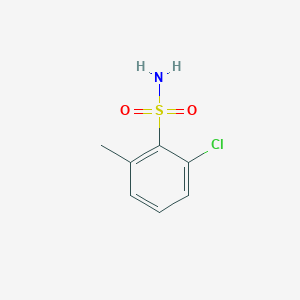

![1-[4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2430281.png)

